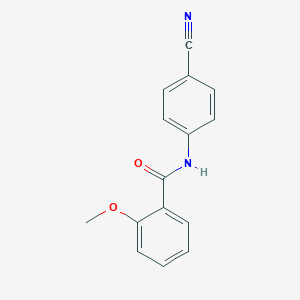
N-(4-cyanophenyl)-2-methoxybenzamide
Description
N-(4-Cyanophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy substitution on the benzamide ring and a 4-cyano group on the aniline moiety. Benzamide derivatives are widely studied for their diverse biological activities, including enzyme inhibition, receptor antagonism, and fluorescence properties . The 2-methoxy group on the benzamide ring is a common structural feature in pharmacologically active compounds, influencing electronic properties and binding interactions. The 4-cyano substituent on the aniline ring is a strong electron-withdrawing group, which may enhance metabolic stability and receptor affinity compared to other substituents like chloro or methoxy .
Properties
CAS No. |
361464-65-5 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-5-3-2-4-13(14)15(18)17-12-8-6-11(10-16)7-9-12/h2-9H,1H3,(H,17,18) |
InChI Key |
FPDQRTMBUOHIDB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The table below highlights key structural differences between N-(4-cyanophenyl)-2-methoxybenzamide and similar compounds:
Key Observations :
Discussion :
Physicochemical Properties
Key Findings :
- Fluorescence: The 4-chloro and 4-methyl groups in enhance fluorescence at pH 5, while the 4-cyano group’s impact remains unexplored.
- Solubility: Polar groups (e.g., sulfonamide in sulpiride ) improve aqueous solubility, whereas hydrophobic substituents (e.g., cyano) may limit it.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


